molecular formula C8H4BrClF2O B13563001 1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethanone CAS No. 1823323-64-3

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethanone

Katalognummer: B13563001
CAS-Nummer: 1823323-64-3
Molekulargewicht: 269.47 g/mol
InChI-Schlüssel: SAFHYQXXAPQFGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one can be compared to other similar compounds, such as:

    4-Bromo-3-chlorophenylboronic acid: This compound shares the bromine and chlorine substituents but differs in its boronic acid functional group.

    1-(4-Bromo-3-chlorophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of the difluoroethanone moiety.

    1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.

The uniqueness of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one lies in its specific combination of halogen atoms and the difluoroethanone structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

1823323-64-3

Molekularformel

C8H4BrClF2O

Molekulargewicht

269.47 g/mol

IUPAC-Name

1-(4-bromo-3-chlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H

InChI-Schlüssel

SAFHYQXXAPQFGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)C(F)F)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.